An In-Depth Technical Guide to the Core Properties of 2-Hydroxyethylhydrazine
An In-Depth Technical Guide to the Core Properties of 2-Hydroxyethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethylhydrazine (HEH), a bifunctional organic molecule, is a versatile building block in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. Notably, this guide elucidates its role as a potent inhibitor of the phosphatidylethanolamine (B1630911) methylation pathway in Saccharomyces cerevisiae, a significant finding for researchers in lipid metabolism and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Chemical and Physical Properties
2-Hydroxyethylhydrazine, with the CAS number 109-84-2, is a colorless to pale yellow, viscous, oily liquid at room temperature.[1][2] It possesses a distinct, ammonia-like odor.[1] Its bifunctionality, stemming from the presence of both a hydroxyl and a hydrazine (B178648) group, makes it a reactive and versatile intermediate in organic synthesis.[1][2]
Table 1: General and Physical Properties of 2-Hydroxyethylhydrazine
| Property | Value | References |
| Molecular Formula | C₂H₈N₂O | [2] |
| Molecular Weight | 76.10 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [1][2] |
| Odor | Ammonia-like | [1] |
| Melting Point | -70 °C | [3] |
| Boiling Point | 155-160 °C at 32 mmHg | [3] |
| Density | 1.123 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.493 | [3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Water Solubility | Soluble | [2] |
| pKa | 14.79 ± 0.10 (Predicted) | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 109-84-2 | [2] |
| EINECS Number | 203-711-6 | [2] |
| InChI | InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2 | [4] |
| InChIKey | GBHCABUWWQUMAJ-UHFFFAOYSA-N | [4] |
| SMILES | C(CO)NN | [2] |
Synthesis and Purification
The primary industrial synthesis of 2-hydroxyethylhydrazine involves the reaction of ethylene (B1197577) oxide with hydrazine hydrate (B1144303).[2][5] This method offers high yields and is amenable to large-scale production.
Experimental Protocol: Synthesis of 2-Hydroxyethylhydrazine
This protocol is adapted from established industrial processes.[6]
Materials:
-
Hydrazine hydrate (85%)
-
Ethylene oxide
-
Water (optional, for dilution of hydrazine hydrate)
-
Closed reaction system with temperature and pressure control
-
Distillation apparatus
Procedure:
-
In a closed reaction vessel, heat approximately 8.5 parts by weight of 85% hydrazine hydrate to about 70 °C.
-
Gradually introduce 1 part by weight of ethylene oxide into the heated hydrazine hydrate. The addition rate should be controlled to maintain a positive pressure of approximately 20 mm Hg within the system.
-
Throughout the addition of ethylene oxide, maintain the reaction mixture temperature between 70 °C and 72 °C. The reaction is exothermic, and cooling may be necessary.
-
After the addition is complete, continue to maintain the reaction temperature for a short period to ensure the reaction goes to completion.
-
Remove excess hydrazine hydrate and water by distillation under reduced pressure (25-30 mm Hg) at a temperature of approximately 50-55 °C.
-
The desired product, 2-hydroxyethylhydrazine, is then isolated from the residue by vacuum distillation at 112-115 °C and 5-6 mm Hg. This process can yield up to 86.4% of the theoretical amount.[6]
Diagram 1: Synthesis Workflow for 2-Hydroxyethylhydrazine
Caption: Workflow for the synthesis of 2-Hydroxyethylhydrazine.
Chemical Reactivity and Applications
2-Hydroxyethylhydrazine is a potent reducing agent and a versatile intermediate in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[2][3][7]
Synthesis of Pyrazoles
A significant application of 2-hydroxyethylhydrazine is in the synthesis of pyrazoles through condensation with β-diketones.[3] This reaction is a cornerstone for creating a diverse range of substituted pyrazoles with potential biological activities.
Experimental Protocol: Synthesis of a 1-(2-Hydroxyethyl)-substituted Pyrazole
This is a general protocol for the synthesis of pyrazoles from 2-hydroxyethylhydrazine and a β-diketone.
Materials:
-
2-Hydroxyethylhydrazine
-
A suitable β-diketone (e.g., acetylacetone)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the β-diketone (1 equivalent) and 2-hydroxyethylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount (a few drops) of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity: Inhibition of Phospholipid Methylation
A key biological activity of 2-hydroxyethylhydrazine is its potent and specific inhibition of the phosphatidylethanolamine (PE) methylation pathway in the model organism Saccharomyces cerevisiae (yeast).[7] This pathway is crucial for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. 2-Hydroxyethylhydrazine has been shown to inhibit all three methylation steps in this pathway.[7]
Diagram 2: Inhibition of the Phosphatidylethanolamine Methylation Pathway
Caption: 2-Hydroxyethylhydrazine inhibits the methylation pathway.
Experimental Protocol: Assay for Inhibition of Phospholipid Methylation in S. cerevisiae
This protocol outlines a method to assess the inhibitory effect of 2-hydroxyethylhydrazine on the PE methylation pathway by measuring the incorporation of a radiolabeled methyl donor.
Materials:
-
Saccharomyces cerevisiae strain (e.g., wild-type)
-
Yeast growth medium (e.g., YPD or synthetic defined medium)
-
2-Hydroxyethylhydrazine solution of known concentration
-
L-[methyl-¹⁴C]methionine
-
Trichloroacetic acid (TCA)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvents
-
Scintillation counter and vials
Procedure:
-
Yeast Culture: Grow S. cerevisiae in liquid medium at 30°C with shaking to mid-log phase.
-
Inhibitor Treatment: Aliquot the yeast culture into separate flasks. Add varying concentrations of 2-hydroxyethylhydrazine to the experimental flasks, with a control flask receiving no inhibitor. Incubate for a defined period.
-
Radiolabeling: Add L-[methyl-¹⁴C]methionine to each flask and incubate for a period sufficient for incorporation into phospholipids (B1166683) (e.g., 1-2 hours).
-
Harvesting and Lipid Extraction: Harvest the yeast cells by centrifugation. Wash the cells and then extract the total lipids using a standard method, such as the Bligh-Dyer extraction (chloroform:methanol:water).
-
TLC Analysis: Spot the lipid extracts onto a silica (B1680970) gel TLC plate. Develop the plate in a suitable solvent system to separate the different phospholipid species (PE, PMME, PDME, and PC).
-
Quantification: Visualize the separated lipids (e.g., using iodine vapor). Scrape the spots corresponding to phosphatidylcholine into scintillation vials.
-
Scintillation Counting: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radiolabel incorporated into PC in the inhibitor-treated samples to the control. A reduction in radioactivity indicates inhibition of the PE methylation pathway. The concentration of 2-hydroxyethylhydrazine that causes 50% inhibition (IC₅₀) can be determined.
Safety and Handling
2-Hydroxyethylhydrazine is a toxic and hazardous substance that requires careful handling. It is toxic by inhalation, in contact with skin, and if swallowed. It is also a skin and eye irritant. Due to its structural similarity to other hydrazines, it is suspected of being a carcinogen.[1]
Table 3: Safety and Hazard Information
| Hazard | Description | References |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | |
| Irritation | Causes skin and serious eye irritation. | |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Reactivity | Strong reducing agent. Reacts violently with oxidizing agents and strong acids. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use in a well-ventilated area or with a suitable respirator.
Conclusion
2-Hydroxyethylhydrazine is a chemical of significant interest due to its versatile reactivity and important role as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its ability to potently inhibit the phosphatidylethanolamine methylation pathway in yeast highlights its potential as a tool for studying lipid metabolism and as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Strict adherence to safety protocols is paramount when handling 2-hydroxyethylhydrazine.
References
- 1. Analysis of Neutral Lipid Synthesis in Saccharomyces cerevisiae by Metabolic Labeling and Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-hydroxyethylhydrazine as a potent inhibitor of phospholipid methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
